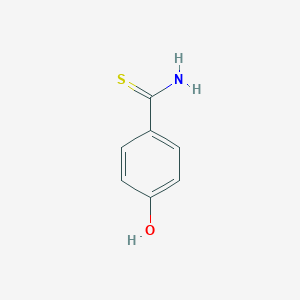

4-Hidroxi tiobenzamida

Descripción general

Descripción

4-Hydroxythiobenzamide, also known as 4-Hydroxythiobenzamide, is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Hydroxythiobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxythiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxythiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Papel de la HTB: Se ha demostrado que la HTB exhibe potentes propiedades citoprotectoras y antiinflamatorias. Específicamente, actúa como una poderosa sustancia citoprotectora, lo que potencialmente mitiga los efectos adversos asociados con los AINE .

- Contribución de la HTB: Los investigadores han estudiado la estructura molecular y los espectros vibracionales de la HTB. Se han registrado espectros FTIR y FT-Raman en fase sólida, lo que proporciona información valiosa sobre su comportamiento .

- Importancia de la HTB: Las investigaciones teóricas han explorado la estabilidad conformacional de la HTB, las propiedades electrónicas y las interacciones moleculares. Estos estudios contribuyen a nuestra comprensión de su comportamiento .

Efectos citoprotectores y antiinflamatorios

Estudios de espectroscopia vibracional

Estudios teóricos y estabilidad conformacional

Mecanismo De Acción

Target of Action

It is known that the compound has a significant role in the medical field .

Mode of Action

It is known to be involved in the long-term delivery of molecules that degrade to release hydrogen sulfide (h2s) . Hydrogen Sulfide is emerging as a critically important molecule in medicine .

Biochemical Pathways

4-Hydroxythiobenzamide is involved in the synthesis of PPARα agonists used in increasing HDLc levels . It is also used in the synthesis of potent CDK5 inhibitors in the treatment of Alzheimer’s disease . The compound is known to degrade to release Hydrogen Sulfide, which is a powerful cytoprotective and anti-inflammatory substance .

Result of Action

It is known that the compound plays a significant role in the medical field, particularly in the long-term delivery of molecules that degrade to release hydrogen sulfide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug . Factors such as age, physiological conditions, pathological conditions, genetic factors, and interactions with other drugs can modify the action of a drug . .

Safety and Hazards

Direcciones Futuras

Research has shown that 4-Hydroxythiobenzamide can be used to fabricate microparticles that can be potentially loaded with a drug allowing for co-release of the drug and H2S . These microparticles have shown to protect cells from reactive oxygen species (ROS) levels of superoxide . This represents a new platform technology that could be used to prevent and treat diseases caused by oxidative damage .

Propiedades

IUPAC Name |

4-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNKXSVUGXUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420703 | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25984-63-8 | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025984638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYTHIOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ8JR2736Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

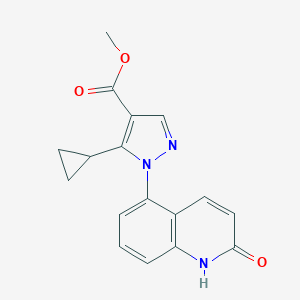

Feasible Synthetic Routes

Q1: What is the significance of 4-Hydroxythiobenzamide in medicinal chemistry?

A1: 4-Hydroxythiobenzamide is gaining traction in medicinal chemistry due to its ability to release hydrogen sulfide (H2S). H2S is emerging as a crucial signaling molecule with various physiological roles, including cardioprotection. [] Researchers are exploring 4-Hydroxythiobenzamide as a potential H2S donor for developing novel therapeutic agents.

Q2: How does 4-Hydroxythiobenzamide contribute to cardioprotection?

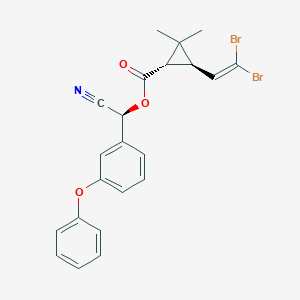

A2: Studies have shown that novel hybrid compounds combining the adenine nucleus with a 4-Hydroxythiobenzamide moiety, designed as H2S slow-release hybrids, exhibit promising cardioprotective effects. [] These compounds, specifically derivatives 4 and 11, significantly reduced infarct size in models of sustained ischemia. Mechanistically, they appear to act synergistically by activating the PKG/PLN pathway in the ischemic myocardium, highlighting the potential of combining both pharmacophores for enhanced cardioprotection. []

Q3: Are there methods for controlled release of 4-Hydroxythiobenzamide?

A3: Yes, researchers have developed a method for the long-term release of 4-Hydroxythiobenzamide using poly(lactic acid) as a carrier. [, ] This involves synthesizing copolymers of L-lactide and a lactide functionalized with 4-Hydroxythiobenzamide. This approach allows for the sustained release of 4-Hydroxythiobenzamide over several weeks, demonstrating its potential for long-term therapeutic applications. []

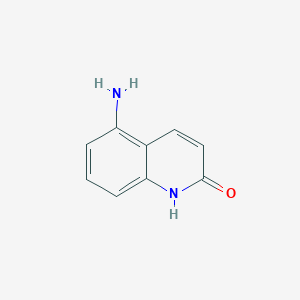

Q4: What is the structure of 4-Hydroxythiobenzamide and are there spectroscopic characterizations?

A4: 4-Hydroxythiobenzamide consists of a benzene ring with a hydroxyl group (-OH) at the para position and a thioamide group (-CSNH2) attached directly to the ring. While the provided abstracts don't detail specific spectroscopic data, vibrational spectra analysis, including techniques like infrared and Raman spectroscopy, has been used to characterize 4-Hydroxythiobenzamide. [] These techniques provide insights into the molecule's vibrational modes, which are related to its structure and chemical bonds.

Q5: How does the structure of 4-Hydroxythiobenzamide relate to its activity?

A5: While detailed SAR studies weren't explicitly discussed in the provided abstracts, the presence of the thioamide group (-CSNH2) is crucial for its H2S releasing properties. [] Modification of the 4-Hydroxythiobenzamide structure, particularly around the thioamide moiety, would likely impact its H2S releasing capacity and subsequent biological activity. Further research focusing on systematic structural modifications and their impact on activity would be valuable.

Q6: How is 4-Hydroxythiobenzamide synthesized?

A6: One method for synthesizing 4-Hydroxythiobenzamide involves the reaction of p-cyanophenol with thioacetamide. [] This reaction yields 4-Hydroxythiobenzamide as an intermediate product. This intermediate can then be used directly in subsequent reactions without further purification, simplifying the synthesis process. []

Q7: Have there been computational studies on 4-Hydroxythiobenzamide?

A7: Yes, computational chemistry techniques have been employed to study 4-Hydroxythiobenzamide. Specifically, Natural Bond Orbital (NBO) analysis and calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies have been performed. [] These computational studies provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules.

Q8: What analytical methods are used to study 4-Hydroxythiobenzamide?

A8: Various analytical methods are employed to study 4-Hydroxythiobenzamide, depending on the specific research goal. For instance, a validated UPLC-DAD (Ultra Performance Liquid Chromatography - Diode Array Detection) method has been used to quantify the release of H2S from 4-Hydroxythiobenzamide derivatives in vivo. [] This method ensures accurate and reliable measurements of H2S release, a critical parameter for understanding the compound's biological activity.

Q9: What is the environmental impact of 4-Hydroxythiobenzamide?

A9: The provided research abstracts do not delve into the environmental impact and degradation of 4-Hydroxythiobenzamide. Given the growing interest in this compound for various applications, future research should address its environmental fate, ecotoxicological effects, and potential mitigation strategies to minimize negative impacts on the ecosystem.

Q10: Are there any known alternatives or substitutes for 4-Hydroxythiobenzamide?

A10: While the provided research primarily focuses on 4-Hydroxythiobenzamide and its derivatives, alternative H2S donors are being explored in the field. [] These alternatives may offer advantages in terms of H2S release kinetics, stability, or target specificity. Comparing the performance, cost, and overall impact of 4-Hydroxythiobenzamide with these alternatives is crucial for identifying the most suitable H2S donor for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

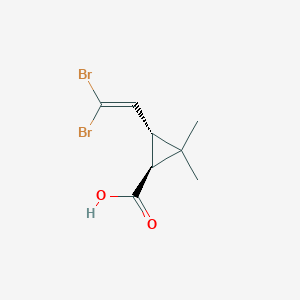

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)

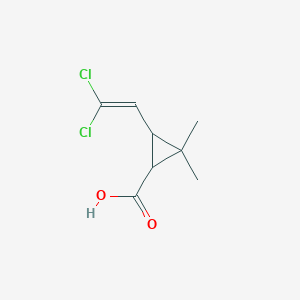

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)

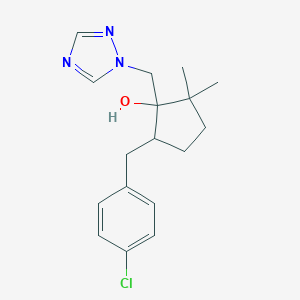

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)